Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of Fmoc-protected amino acids involves various strategies, including microwave irradiation and reductive amination processes. The methods aim to combine basic and aromatic features to enhance the peptide's functional properties (Severino et al., 2004). Additionally, a practical synthetic route for enantiopure Fmoc-protected morpholine-3-carboxylic acid indicates compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is significant for their function in peptide synthesis. Studies have highlighted the structural and supramolecular features important for recognizing properties essential in biomedical research and hydrogelator design (Bojarska et al., 2020).
Chemical Reactions and Properties
The Fmoc group's chemical stability and reactivity under specific conditions enable its wide use in SPPS. The protection and subsequent deprotection mechanisms are critical for peptide elongation and purity (Hsieh et al., 1998).
Scientific Research Applications
Pyrrolidine-Based Compounds in Drug Discovery
Pyrrolidine rings, including structures similar to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, are prevalent in medicinal chemistry due to their versatility and presence in biologically active compounds. These structures are explored for various pharmacological targets owing to their unique 3D shape, stereochemistry, and ability to engage in specific molecular interactions. For instance, pyrrolidine derivatives have been studied for their roles in enhancing central nervous system activity, among other therapeutic benefits (Li Petri et al., 2021).
Functionalization and Biological Activity
The functionalization of pyrrolidine rings, including fluorination or other modifications, is a strategy to modulate the biological activity of these compounds. Research into the fluorination of TiO2, for example, shows the potential for creating photocatalytic materials for environmental applications. Although not directly related, this highlights the broader context of how functional groups affect the properties and applications of a compound (Li et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-BJKOFHAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589231 |
Source
|
Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid | |
CAS RN |
269078-69-5 |
Source
|
Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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